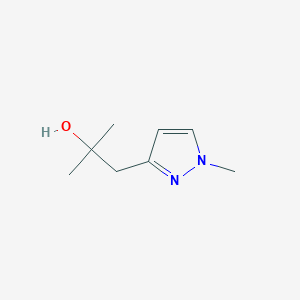

2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol

Description

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

2-methyl-1-(1-methylpyrazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C8H14N2O/c1-8(2,11)6-7-4-5-10(3)9-7/h4-5,11H,6H2,1-3H3 |

InChI Key |

PSDYBZJSRRUYNT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1=NN(C=C1)C)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Construction and Methylation

The 1-methyl-1H-pyrazole ring is commonly synthesized via condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or their equivalents. A typical approach involves:

- Condensation of methylhydrazine with β-ketoesters or α,β-unsaturated carbonyl compounds to form the pyrazole ring.

- Selective methylation at the N1 position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

For example, aminopyrazole intermediates have been synthesized by condensation of tert-butyl 2-cyanoacetate with tert-butoxy bis(dimethylamino)methane, followed by reaction with hydrazine, as reported in pyrazolo[1,5-a]pyrimidine syntheses.

Installation of the 2-Methylpropan-2-ol Side Chain

The tertiary alcohol group at the propan-2-ol position can be introduced by nucleophilic substitution or addition reactions:

- One method involves the use of epoxides such as 2,2-dimethyloxirane (pinacolyl epoxide), which reacts with pyrazole derivatives bearing nucleophilic amine or heteroaryl substituents to afford the corresponding tertiary alcohol after ring opening.

- Alternatively, Grignard or organolithium reagents derived from pyrazole precursors can be reacted with acetone or ketones to form the tertiary alcohol functionality.

Mitsunobu Reaction for Substitution

The Mitsunobu reaction is frequently employed to couple pyrazole derivatives with alcohols or to invert stereochemistry at the alcohol center:

- The reaction uses triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in solvents such as tetrahydrofuran (THF) or ethyl acetate (EtOAc).

- This method allows for the introduction of the pyrazole moiety onto a suitable alcohol or vice versa, followed by deprotection steps using acid (e.g., HCl) and neutralization with base (e.g., NaOH).

Coupling Reactions and Amide Formation

In some synthetic routes, the pyrazole intermediate is coupled with other fragments via amide bond formation using coupling agents:

Purification and Isolation

- The final product is typically isolated by filtration after precipitation.

- Washing with cold water/methanol mixtures (e.g., 3:1) and drying under reduced pressure at 50–60 °C ensures removal of impurities.

- Purification may also involve chromatographic techniques such as reverse-phase HPLC, especially when high purity is required for biological evaluation.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Notes |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | Condensation of methylhydrazine with β-ketoester | Ethanol, Acetic acid | Forms 1-methylpyrazole core |

| 2 | N1-Methylation | Methyl iodide or dimethyl sulfate, base | Aprotic solvent | Selective N1 methylation |

| 3 | Side chain installation | Reaction with 2,2-dimethyloxirane (epoxide) | Ethanol or THF | Ring opening to form tertiary alcohol |

| 4 | Mitsunobu coupling | Triphenylphosphine, DIAD | THF or EtOAc | Coupling or substitution step |

| 5 | Amide bond formation | EDCI, HOBt, DIPEA | DCM | For coupling with amines or acids |

| 6 | Purification | Filtration, washing with cold water/methanol | - | Drying under reduced pressure |

Research Discoveries and Optimization Insights

- Introduction of methyl groups on the pyrazole ring can significantly influence biological activity and selectivity, as seen in pyrazolo[1,5-a]pyrimidine analogs.

- The use of mild reaction conditions in azidation and cycloaddition steps enables regioselective installation of heteroaryl substituents compatible with acid-labile groups.

- Phototoxicity and metabolic stability are affected by the nature of the heteroaryl substituents and the substituent pattern on the pyrazole ring, guiding synthetic modifications.

- Mitsunobu reaction conditions have been optimized to proceed efficiently at room temperature, improving yields and minimizing side reactions.

- Coupling agents such as EDCI/HOBt in DCM provide high coupling efficiency for amide bond formation, crucial for assembling complex intermediates.

Chemical Reactions Analysis

2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine derivatives, salicyl hydrazide, and phenyl hydrazine . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition-elimination reactions with hydrazine derivatives can yield hydrazine-coupled pyrazole derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a versatile scaffold for the synthesis of more complex heterocyclic systems . In biology and medicine, pyrazole derivatives are known for their diverse pharmacological effects, including antibacterial, anti-inflammatory, and antitumor activities .

Mechanism of Action

The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The pyrazole ring allows the compound to donate and accept hydrogen bonds, facilitating intermolecular interactions . These interactions can influence the biological activities of the compound, such as its ability to inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-methyl-1-(1-methyl-1H-pyrazol-3-yl)propan-2-ol can be contextualized against related compounds with analogous backbones or substituents. Below is a detailed analysis:

Boronate Ester Derivatives

Compound : 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol

- Molecular Formula : C₁₄H₂₃BN₂O₃

- Key Features : Incorporates a boronate ester group (Bpin) at the pyrazole’s 4-position.

- Applications : Serves as a Suzuki-Miyaura cross-coupling intermediate for synthesizing aryl- and heteroaryl-substituted derivatives. The boron group enhances reactivity in C–C bond-forming reactions, making it indispensable for constructing complex molecules in drug discovery .

- Comparison : The boronate ester derivative exhibits higher synthetic utility compared to the parent compound due to its compatibility with transition-metal catalysis. However, the parent compound lacks this reactivity, limiting its direct use in cross-coupling applications.

Amino-Substituted Analogs

Compound: 2-Amino-2-methyl-3-(5-methyl-1H-pyrazol-3-yl)propan-1-ol

- Molecular Formula : C₈H₁₅N₃O

- Key Features: Contains an amino group (-NH₂) at the 2-position of the propanol backbone and a 5-methylpyrazole substituent.

- Properties : Molecular weight = 169.22 g/mol ; lacks reported data on melting/boiling points and density .

- This analog may have distinct pharmacological applications, though specific activity data are unavailable .

Sulfur-Containing Analogs

Compound : 2-Methyl-1-(phenylthio)propan-2-ol

- Molecular Formula : C₁₀H₁₄OS

- Key Features : Replaces the pyrazole ring with a phenylthio (-SPh) group.

- Spectral Data :

- However, the absence of a heteroaromatic ring reduces opportunities for π-π interactions in drug-receptor binding .

Fluconazole-Inspired Derivatives

Compound : 2-Aryl-3-azolyl-1-indolyl-propan-2-ols

- Key Features : Designed as antifungal agents by replacing one triazole in fluconazole with an indole scaffold.

- Applications : Demonstrated activity against Candida species, though less potent than fluconazole. Synthesized via multi-step routes involving indole intermediates .

- Comparison : Unlike these derivatives, this compound lacks an indole or azole group, limiting its direct antifungal utility. However, its pyrazole core could be functionalized to mimic such activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.